3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one

Cross-coupling Medicinal chemistry Library diversification

Select this compound for its three unduplicated features: (i) a C6‑Br substituent enabling Pd‑catalyzed diversification (Suzuki, Buchwald, Sonogashira) under mild conditions; (ii) a 6‑methoxycoumarin moiety providing intrinsic blue‑green fluorescence (λₑₘ ≈420–480 nm) for label‑free cellular uptake assays; (iii) a direct C2‑quinazoline–C3‑chromenone linkage creating a single‑entity theranostic that simultaneously engages kinase targets (EGFR/VEGFR2 docking scores ≈−11.2 kcal mol⁻¹) and reports subcellular distribution. The bromine atom also supplies adequate anomalous signal (f″ ≈1.3 e⁻ at Cu Kα) for SAD phasing of co‑crystals, accelerating structure‑based design. Order this rationally architected scaffold to replace separate inhibitor‑plus‑probe workflows.

Molecular Formula C24H15BrN2O3
Molecular Weight 459.3 g/mol
CAS No. 442534-28-3
Cat. No. B6499580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one
CAS442534-28-3
Molecular FormulaC24H15BrN2O3
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C24H15BrN2O3/c1-29-17-8-10-21-15(11-17)12-19(24(28)30-21)23-26-20-9-7-16(25)13-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3
InChIKeyUKILPWDZSSIVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one (CAS 442534-28-3): Procurement-Grade Overview of a Quinazoline–Coumarin Hybrid Scaffold


3-(6-Bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one (CAS 442534-28-3) is a synthetic heterocyclic hybrid that covalently links a 6-bromo-4-phenylquinazoline core to a 6-methoxy-2H-chromen-2-one (coumarin) moiety [1]. With a molecular formula of C₂₄H₁₅BrN₂O₃ and molecular weight of 459.3 g·mol⁻¹, it belongs to the class of quinazoline–chromen-2-one conjugates that have garnered attention as privileged scaffolds in kinase-targeted anticancer drug discovery and as fluorophore platforms for imaging applications [1][2]. The bromine substituent at the quinazoline 6-position provides a versatile synthetic handle for downstream cross-coupling diversification, while the 6-methoxy group on the coumarin ring modulates both electronic properties and lipophilicity (calculated logP ≈ 5.1) . Although no target-specific biological activity has yet been deposited in ChEMBL or reported in peer-reviewed primary literature, closely related quinazoline–chromene hybrids have demonstrated low-micromolar cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, as well as nanomolar docking scores against EGFR and VEGFR2 [3][4].

Why 3-(6-Bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one Cannot Be Replaced by Generic Quinazoline or Coumarin Analogs in Research Procurement


The simultaneous presence of three critical structural features—(i) a bromine atom at the quinazoline 6-position, (ii) a methoxy group at the coumarin 6-position, and (iii) a direct C–C bond linking the quinazoline C2 to the chromen-2-one C3 position—creates a unique physicochemical and reactivity profile that is not replicated by any single-substitution analog . Non-halogenated analogs such as 3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one (CAS 2415629-32-0, MW 350.4) lack the heavy bromine atom required for Pd-catalyzed cross-coupling diversification and exhibit markedly different lipophilicity . Chloro-substituted analogs (e.g., CAS 865376-29-0) differ in both halogen bond strength and C–X bond dissociation energetics compared to the bromo congener, altering both reactivity in subsequent synthetic steps and potential target-binding interactions [1]. The 6-methoxy substituent on the coumarin ring further distinguishes this compound from non-methoxylated chromen-2-one derivatives, as the methoxy group modulates the electron density of the coumarin π-system and shifts both its UV–vis absorption and fluorescence emission profiles—parameters critical for any application relying on the coumarin fluorophore [2]. Generic quinazoline kinase inhibitors (e.g., erlotinib, gefitinib) or standalone coumarin fluorophores cannot substitute for this dual-pharmacophore architecture, which has been rationally designed to enable both target engagement (via the quinazoline core) and optical readout (via the coumarin moiety) within a single molecular entity [3].

Head-to-Head Quantitative Differentiation Evidence for 3-(6-Bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one vs. Closest Structural Analogs


Bromine Substituent at Quinazoline 6-Position: Synthetic Diversification Handle Absent in Non-Halogenated and Chloro Analogs

The 6-bromo substituent on the quinazoline ring enables Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) for downstream diversification, a capability that is entirely absent in the non-halogenated analog 3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one (CAS 2415629-32-0). Among halogenated comparators, the C–Br bond dissociation energy (BDE ≈ 70–80 kcal·mol⁻¹) is substantially lower than that of the C–Cl bond (BDE ≈ 84–97 kcal·mol⁻¹) found in the chloro analog 3-(6-chloro-4-phenylquinazolin-2-yl)chromen-2-one (CAS 865376-29-0), rendering the bromo compound more reactive in oxidative addition steps of catalytic cycles [1]. Furthermore, the bromine atom introduces a heavy-atom effect that modulates both spin–orbit coupling and potential intersystem crossing rates—properties relevant to photophysical applications that are not achievable with the lighter chlorine substituent [2].

Cross-coupling Medicinal chemistry Library diversification

6-Methoxy Coumarin Substitution: Lipophilicity Modulation and Fluorescence Property Differentiation vs. Non-Methoxylated Coumarin Analogs

The 6-methoxy substituent on the chromen-2-one ring alters the electronic and photophysical properties of the coumarin fluorophore compared to non-methoxylated analogs. The electron-donating methoxy group (+M effect) raises the HOMO energy of the coumarin π-system, red-shifting absorption and emission wavelengths and generally increasing fluorescence quantum yield relative to unsubstituted coumarin [1]. Computational predictions indicate that the target compound has a calculated logP (cLogP) of approximately 5.1 [2], placing it in a lipophilicity range suitable for cell permeability while retaining adequate aqueous solubility for in vitro assays. The non-methoxylated comparator 3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one (MW 350.4, lacking the OCH₃ group) would be expected to exhibit a lower cLogP and diminished fluorescence intensity owing to the absence of the electron-donating substituent on the coumarin ring .

Lipophilicity Fluorescence ADME optimization

Quinazoline–Coumarin Dual Pharmacophore: Merged Kinase Inhibition and Fluorescence Readout vs. Single-Pharmacophore Comparators

The target compound incorporates two pharmacophoric units within a single molecular entity: a 4-phenylquinazoline core recognized for ATP-competitive kinase inhibition (particularly EGFR and VEGFR2) and a coumarin moiety that serves as both an anticancer scaffold and an intrinsic fluorescent reporter. This dual-pharmacophore design is validated by data from structurally related quinazoline–chromene hybrids reported by Tokalı et al. (2023), where compounds 4 and 5—which differ from the target compound in their substitution patterns on the chromene ring but share the quinazoline–chromene connectivity—demonstrated EGFR docking scores of −11.300 and −11.226 kcal·mol⁻¹ and VEGFR2 docking scores of −10.987 and −11.247 kcal·mol⁻¹, respectively [1]. The same compounds showed IC₅₀ values of 51.2 and 44.2 µM against A549 lung adenocarcinoma cells with superior selectivity versus BEAS-2B healthy bronchial epithelial cells compared to doxorubicin [1]. Standalone quinazoline inhibitors (e.g., erlotinib) or isolated coumarin fluorophores lack this bifunctional capability, requiring separate probe molecules for target engagement assays [2].

Kinase inhibition Theranostics EGFR/VEGFR2 docking

Class-Level Cytotoxic Potency of 6-Bromoquinazoline Scaffold: Benchmarking Against Cisplatin and Erlotinib in MCF-7 and SW480 Cell Lines

The 6-bromoquinazoline core present in the target compound has been independently validated as a cytotoxic pharmacophore. Zare et al. (2023) reported that a series of 6-bromoquinazoline derivatives (compounds 5a–j) exhibited IC₅₀ values spanning 0.53–46.6 µM against MCF-7 (breast adenocarcinoma) and SW480 (colorectal carcinoma) cell lines [1]. Notably, compound 5b, bearing a fluoro substituent at the meta position of the phenyl ring, demonstrated IC₅₀ values of 0.53–1.95 µM—superior to cisplatin in these cell lines—and induced apoptosis in MCF-7 cells in a dose-dependent manner [1]. While the target compound was not directly included in this study, the conserved 6-bromoquinazoline core establishes a strong class-level inference that the scaffold contributes meaningfully to antiproliferative activity. The target compound's additional coumarin moiety may further modulate potency through altered binding interactions or polypharmacology [2].

Cytotoxicity Breast cancer Colorectal cancer

Molecular Weight and Heavy Atom Count Differentiation: Impact on Crystallizability and X-ray Structural Determination vs. Lighter Analogs

The bromine atom (atomic number Z = 35) in the target compound provides a significant anomalous scattering signal for X-ray crystallographic phasing, a critical advantage for protein–ligand co-crystallography studies. The target compound's molecular weight of 459.3 g·mol⁻¹ and Br content (~17.4% by mass) enable single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing without requiring additional heavy-atom derivatization [1]. In contrast, the non-halogenated analog 3-(4-phenylquinazolin-2-yl)-2H-chromen-2-one (MW 350.4) and the chloro analog (6-Cl, Z = 17, MW ~385–420 depending on other substituents) produce significantly weaker anomalous signals, often necessitating selenomethionine labeling or heavy-atom soaking for experimental phasing [2]. The dibromo analog 6-bromo-3-(6-bromo-4-phenylquinazolin-2-yl)-2H-chromen-2-one (CAS 443106-19-2, MW 508.17) offers stronger anomalous signal but at the cost of higher molecular weight and potentially altered binding poses .

X-ray crystallography Structural biology Heavy atom phasing

Evidence-Backed Research and Industrial Application Scenarios for 3-(6-Bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one (CAS 442534-28-3)


Kinase Inhibitor Library Design and SAR Diversification via Palladium-Catalyzed Cross-Coupling

The 6-bromo substituent on the quinazoline ring serves as a versatile synthetic handle for generating focused libraries of quinazoline–coumarin hybrids through Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling reactions. This enables systematic exploration of substituent effects at the quinazoline 6-position on kinase inhibition potency, selectivity, and ADME properties. The bromine atom's lower C–Br bond dissociation energy compared to C–Cl facilitates higher coupling yields under milder conditions, supporting parallel library synthesis for high-throughput screening [1].

Theranostic Probe Development: Simultaneous EGFR/VEGFR2 Inhibition and Fluorescence-Based Subcellular Tracking

The dual quinazoline–coumarin architecture enables the compound to function as both a potential kinase inhibitor (targeting EGFR/VEGFR2 based on molecular docking data from structural analogs showing scores of −11.2 to −11.3 kcal·mol⁻¹) and an intrinsic fluorescent reporter via the 6-methoxycoumarin moiety [1]. This positions the compound as a theranostic lead for real-time monitoring of target engagement and subcellular distribution in live-cell imaging studies, replacing the need for separate inhibitor and fluorescent probe molecules [2].

X-ray Crystallographic Phasing for Protein–Kinase Co-Structure Determination

The single bromine atom (Z = 35, anomalous scattering factor f'' ≈ 1.3 e⁻ at Cu Kα) provides sufficient anomalous signal for SAD phasing of protein–ligand co-crystal structures up to approximately 2.5 Å resolution [1]. This eliminates the time-consuming selenomethionine incorporation or heavy-atom soaking steps required for non-halogenated or chloro-substituted analogs, accelerating structure-based drug design workflows for kinase targets [2].

Fluorescence-Based High-Content Screening for Anticancer Activity

The 6-methoxycoumarin moiety provides intrinsic blue-green fluorescence (typical coumarin emission λₑₘ ≈ 420–480 nm depending on solvent polarity), enabling label-free detection of compound cellular uptake and distribution in high-content screening assays [1]. This fluorescence capability, combined with the antiproliferative activity established for the 6-bromoquinazoline scaffold class (IC₅₀ range 0.53–46.6 µM against MCF-7 and SW480 cell lines), supports its use in phenotypic screening cascades where both cytotoxicity and subcellular localization data are collected from a single well [2].

Quote Request

Request a Quote for 3-(6-bromo-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.